1-(4-chlorophenyl)-3-[4-(9H-fluoren-9-yl)piperazin-1-yl]thiourea
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Overview
Description
1-(4-chlorophenyl)-3-[4-(9H-fluoren-9-yl)piperazin-1-yl]thiourea is a complex organic compound that features a combination of chlorophenyl, fluorenyl, piperazinyl, and thiourea groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-3-[4-(9H-fluoren-9-yl)piperazin-1-yl]thiourea typically involves the reaction of 4-chlorophenyl isothiocyanate with 4-(9H-fluoren-9-yl)piperazine. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-3-[4-(9H-fluoren-9-yl)piperazin-1-yl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-chlorophenyl)-3-[4-(9H-fluoren-9-yl)piperazin-1-yl]thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3-[4-(9H-fluoren-9-yl)piperazin-1-yl]thiourea is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The compound’s ability to form hydrogen bonds and participate in π-π interactions may play a crucial role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-4-[(7-{[4-(4-chlorophenyl)-1-piperazinyl]sulfonyl}-9H-fluoren-2-yl)sulfonyl]piperazine
- 4-((4-(4-chlorophenyl)-1-piperazinyl)carbonyl)-9H-fluoren-9-one
Uniqueness
1-(4-chlorophenyl)-3-[4-(9H-fluoren-9-yl)piperazin-1-yl]thiourea is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H23ClN4S |
---|---|
Molecular Weight |
435.0 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-[4-(9H-fluoren-9-yl)piperazin-1-yl]thiourea |
InChI |
InChI=1S/C24H23ClN4S/c25-17-9-11-18(12-10-17)26-24(30)27-29-15-13-28(14-16-29)23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,23H,13-16H2,(H2,26,27,30) |
InChI Key |
DNTFQRIDTCRRDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)NC(=S)NC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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